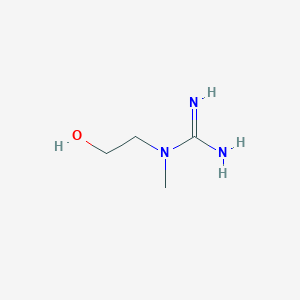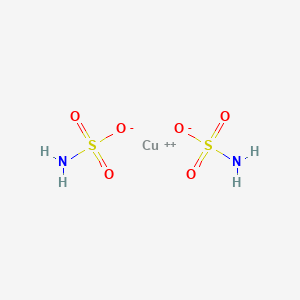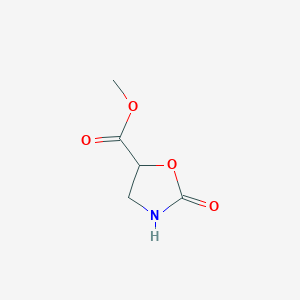
2-氧代-1,3-恶唑烷-5-甲酸甲酯
描述
Synthesis Analysis
The synthesis of oxazolidine-2,4-diones, which share a core structure with Methyl 2-oxo-1,3-oxazolidine-5-carboxylate, can be efficiently achieved through a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters. This method utilizes atmospheric carbon dioxide and offers a transition-metal-free approach under mild conditions, providing access to a variety of oxazolidine-2,4-diones in a one-pot fashion (Zhang et al., 2015).
Molecular Structure Analysis
The molecular structure of related oxazolidine compounds has been extensively studied, revealing insights into their three-dimensional conformations. For example, pseudopeptide foldamers constructed from benzyl (4S,5R)-5-methyl-2-oxo-1,3-oxazolidine-4-carboxylate have been shown to adopt a helical conformation stabilized by intramolecular hydrogen bonds, demonstrating the potential of these structures as templates for various applications (Tomasini et al., 2003).
Chemical Reactions and Properties
Oxazolidinones, including those related to Methyl 2-oxo-1,3-oxazolidine-5-carboxylate, exhibit a range of chemical reactivities that enable their use in diverse synthetic transformations. For instance, the iodine-catalyzed decarboxylative domino reaction provides an efficient pathway to synthesize highly substituted oxazoles from aryl methyl ketones, β-keto esters, or styrenes in combination with α-amino acids, showcasing the versatility of oxazolidinones in chemical synthesis (Xu et al., 2013).
Physical Properties Analysis
The physical properties of Methyl 2-oxo-1,3-oxazolidine-5-carboxylate and related compounds are crucial for their application in synthesis and material science. Although specific data on the physical properties of Methyl 2-oxo-1,3-oxazolidine-5-carboxylate were not directly available, research on similar oxazolidinones suggests that these compounds are generally stable under standard conditions and can be manipulated in various organic solvents, facilitating their use in a wide range of chemical reactions.
Chemical Properties Analysis
The chemical properties of Methyl 2-oxo-1,3-oxazolidine-5-carboxylate, such as reactivity, stability, and functional group compatibility, are foundational to its application in synthetic chemistry. The oxazolidinone ring system is known for its utility as a protective group for 1,2-amino alcohols and for its role as a chiral auxiliary in asymmetric synthesis. The versatility of this compound is further demonstrated by its reactivity in forming C-N bonds and its use in the synthesis of complex molecules (Feroci et al., 2005).
科学研究应用
合成和表征
2-氧代-1,3-恶唑烷-5-甲酸甲酯及其衍生物一直是各种化合物合成和结构表征的重点。新型化合物和配合物的产生,如双[(4S,5R)-4-甲氧羰基-5-甲基-1,3-恶唑烷]铜(II)二氯化物和双[(4S,5R)-4-甲氧羰基-5-甲基-2-恶唑啉]-[(4S,5R)-4-甲氧羰基-5-甲基-1,3-恶唑烷]钌(III)三氯化物,突出了该化合物在形成结构复杂且潜在有用的材料方面的多功能性 (角野等人,2012).
在有机合成中的应用
在合成有机化学领域,2-氧代-1,3-恶唑烷环充当一个流行的框架。这主要是由于其作为环状氨基甲酸酯骨架的功能,虽然在天然产物中很少见,但在各种合成背景中已得到广泛应用。特别值得注意的是,对映体纯的 4-取代恶唑烷-2-酮作为不对称合成中的手性助剂。此外,恶唑烷酮还用作 1,2-氨基醇体系的保护基,进一步展示了它们在复杂化学合成过程中的效用 (扎皮亚等人,2007).
在开发抗菌剂方面的潜力
恶唑烷酮,包括 2-氧代-1,3-恶唑烷-5-甲酸甲酯的衍生物,因其作为抗菌剂的潜力而受到探索。恶唑烷酮提供的独特的细菌蛋白合成抑制机制使其成为开发新型抗菌剂的一个有趣课题。研究表明,新型恶唑烷酮类似物对多种临床重要的致病菌表现出显着的体外抗菌活性,包括对常见抗结核药产生耐药性的菌株以及对万古霉素和青霉素产生耐药性的菌株 (祖连科等人,1996).
安全和危害
属性
IUPAC Name |
methyl 2-oxo-1,3-oxazolidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4/c1-9-4(7)3-2-6-5(8)10-3/h3H,2H2,1H3,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAIRDDVWDKCTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxo-1,3-oxazolidine-5-carboxylate | |
CAS RN |
15042-69-0 | |
| Record name | methyl 2-oxo-1,3-oxazolidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc](/img/structure/B82908.png)

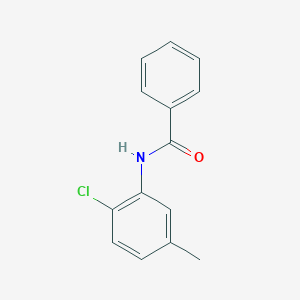
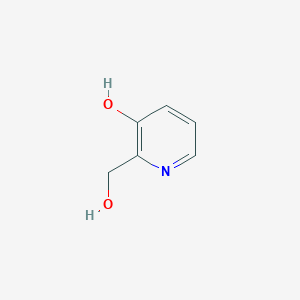
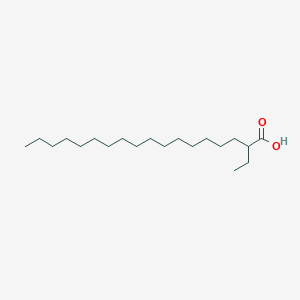
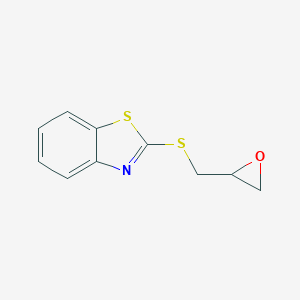

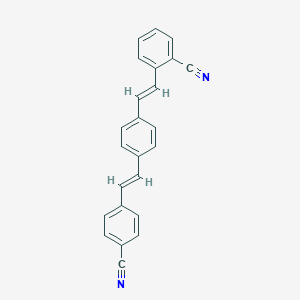
![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B82927.png)
